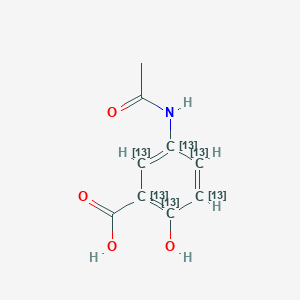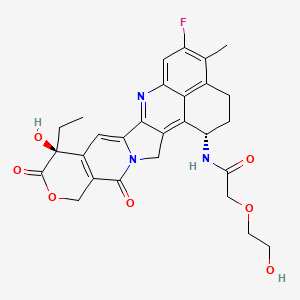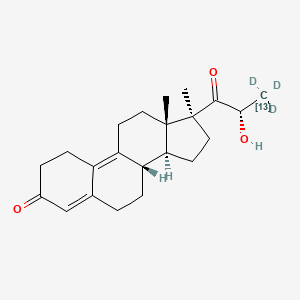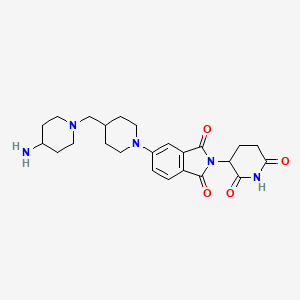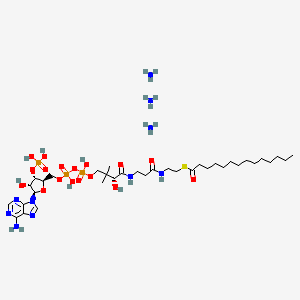
Myristoyl coenzyme A (triammonium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myristoyl coenzyme A (triammonium) is a long-chain acyl-coenzyme A, specifically the activated form of myristic acid (a 14-carbon saturated fatty acid) linked to coenzyme A. This compound plays a crucial role in lipid metabolism and protein modification processes, particularly in protein myristoylation, where it serves as a substrate for the enzyme N-myristoyltransferase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of myristoyl coenzyme A (triammonium) typically involves the reaction of myristic acid with coenzyme A in the presence of activating agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of myristoyl coenzyme A (triammonium) often employs enzymatic methods, utilizing acyl-CoA synthetase enzymes to catalyze the formation of the compound from myristic acid and coenzyme A. This method is preferred for its specificity and efficiency .
Types of Reactions:
Oxidation: Myristoyl coenzyme A can undergo oxidation reactions, particularly in metabolic pathways where it is converted into other metabolites.
Reduction: It can be reduced to form myristic acid and coenzyme A.
Substitution: The myristoyl group can be transferred to proteins via N-myristoylation, a substitution reaction catalyzed by N-myristoyltransferase.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and enzymes like acyl-CoA oxidase.
Reduction: Reducing agents such as NADPH can facilitate the reduction process.
Substitution: N-myristoyltransferase catalyzes the transfer of the myristoyl group to the N-terminal glycine residue of target proteins.
Major Products:
Oxidation: Produces metabolites involved in fatty acid metabolism.
Reduction: Yields myristic acid and coenzyme A.
Substitution: Results in myristoylated proteins, which are crucial for various cellular functions.
Wissenschaftliche Forschungsanwendungen
Myristoyl coenzyme A (triammonium) has diverse applications in scientific research:
Chemistry: Used as a substrate in studies of lipid metabolism and enzymatic activity.
Biology: Plays a role in protein modification, affecting protein function and localization.
Medicine: Investigated for its role in diseases related to lipid metabolism and protein mislocalization.
Industry: Utilized in the production of bioactive compounds and as a biochemical reagent .
Wirkmechanismus
The primary mechanism of action of myristoyl coenzyme A (triammonium) involves its role as a substrate for N-myristoyltransferaseThis modification affects protein stability, localization, and interactions, playing a crucial role in signal transduction and cellular regulation .
Vergleich Mit ähnlichen Verbindungen
Palmitoyl coenzyme A: Another long-chain acyl-coenzyme A, derived from palmitic acid.
Stearoyl coenzyme A: Derived from stearic acid, involved in similar metabolic pathways.
Uniqueness: Myristoyl coenzyme A (triammonium) is unique due to its specific role in N-myristoylation, a modification that is essential for the function of many proteins involved in signal transduction and immune responses.
Eigenschaften
Molekularformel |
C35H71N10O17P3S |
|---|---|
Molekulargewicht |
1029.0 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane |
InChI |
InChI=1S/C35H62N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;;;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);3*1H3/t24-,28-,29-,30+,34-;;;/m1.../s1 |
InChI-Schlüssel |
DSAPDQDCGNIALG-HWJSJFDLSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12365349.png)
![6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12365350.png)
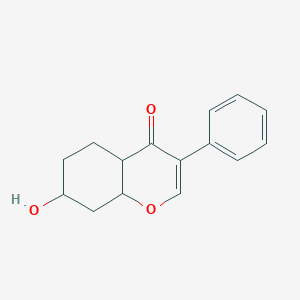
![1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol](/img/structure/B12365358.png)

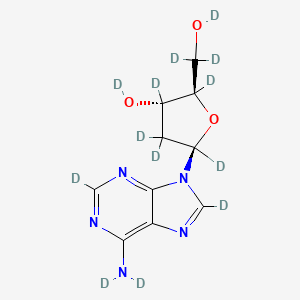
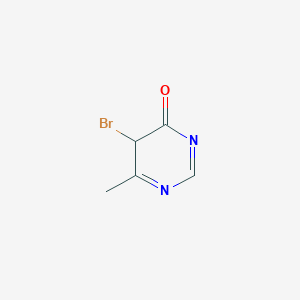
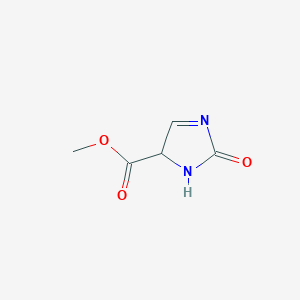
![(2S,3S,4S,5R,6S)-6-[2-[(2-aminoacetyl)amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12365413.png)
